Desoxymetasone 21-Acetate is a synthetic glucocorticoid with anti-inflammatory properties, primarily used in dermatological applications. It is a derivative of desoximetasone, which is itself a potent corticosteroid. This compound is particularly effective in treating inflammatory and pruritic conditions of the skin, making it valuable in clinical dermatology.
Desoxymetasone 21-Acetate falls under the classification of corticosteroids, specifically as a glucocorticoid. It is derived from the steroid nucleus common to many corticosteroids, modified to enhance its therapeutic efficacy. The compound's chemical formula is , and it has a CAS number of 382-67-2 .
The synthesis of Desoxymetasone 21-Acetate involves several steps, typically starting from steroid precursors. One common method includes the use of specific reagents and conditions to achieve the desired acetylation at the 21-position.
Desoxymetasone 21-Acetate possesses a complex steroid structure characterized by four fused rings typical of steroid compounds. The molecular structure can be represented as follows:
The structural configuration includes a fluorine atom at position 9 and hydroxyl groups that contribute to its biological activity.
Desoxymetasone 21-Acetate can undergo various chemical reactions typical for steroids:
These reactions are significant in understanding its stability and reactivity in pharmaceutical formulations .
Desoxymetasone 21-Acetate exerts its effects primarily through interaction with glucocorticoid receptors in target tissues. Upon binding:
These properties are crucial for formulation development and understanding pharmacokinetics.
Desoxymetasone 21-Acetate is primarily utilized in dermatology for:
Research continues into optimizing its delivery systems to enhance efficacy while minimizing side effects associated with corticosteroid use .
Desoxymetasone 21-acetate (C₂₄H₂₈D₃FO₅; MW 421.52 g/mol) is a deuterated analog of dexamethasone 21-acetate (C₂₄H₃₁FO₆; MW 434.50 g/mol). Its structure features three deuterium atoms at the 16α-methyl group, enhancing metabolic stability while retaining the core pregnane corticosteroid framework. The molecule preserves the critical 11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione backbone, with the 21-hydroxyl group esterified to acetate. This modification increases lipophilicity, improving membrane permeability. Stereochemical integrity is maintained at all chiral centers (C8, C9, C10, C13, C14, C17), with the 9α-fluorine and 16α-methyl groups in α-configurations essential for glucocorticoid receptor (GR) binding. The A-ring’s Δ¹,³-dienone system adopts a planar conformation, facilitating receptor docking [1] [3] [6].
Table 1: Key Structural Features of Desoxymetasone 21-Acetate
Structural Element | Chemical Characteristics | Functional Role |
---|---|---|
Deuterium substitution | -CD₃ at 16α-methyl position | Metabolic stabilization |
Acetate group | Esterification at C21-OH | Enhanced lipophilicity |
Fluorine substituent | 9α-F configuration | Increased GR binding affinity |
Diene system | Δ¹,⁴-3-ketone in A-ring | Electronic polarization for receptor interaction |
Hydroxyl groups | 11β-OH, 17α-OH | Hydrogen bonding with GR |
Synthesis involves a multi-step sequence starting from prednisolone derivatives:
Solubility: Limited aqueous solubility (0.1 mg/mL), but highly soluble in organic solvents like ethanol (≥50 mg/mL), chloroform, and acetone. The acetate group and deuterium atoms collectively increase log P by 0.8 units compared to non-deuterated dexamethasone acetate [6] [9].
Stability: Degrades under UV light (t₁/₂ < 24 hours) or alkaline conditions due to acetate hydrolysis. Optimal storage requires light-resistant containers at 2–8°C. Solid-state degradation follows first-order kinetics, with esterases in biological fluids accelerating hydrolysis to desoxymetasone [1] [5].
Crystallography: Exhibits polymorphism. The monohydrate form (DEX-I) crystallizes from methanol in orthorhombic P2₁2₁2₁ space group, while a new polymorph (DEX-II) forms in ethanol-acetone mixtures. DEX-II shows distinct PXRD peaks at 2θ = 8.7°, 12.3°, and 14.9° and altered hydrogen-bonding networks (O-H···O distances: 2.68 Å vs. 2.75 Å in DEX-I). These differences impact dissolution rates but not bioactivity [5].
Table 2: Physicochemical Comparison of Desoxymetasone 21-Acetate Polymorphs
Property | DEX-I (Monohydrate) | DEX-II (Ethanol-Acetate Solvate) |
---|---|---|
Crystal System | Orthorhombic | Monoclinic |
Space Group | P2₁2₁2₁ | P2₁/c |
Characteristic PXRD Peaks | 6.5°, 10.2°, 15.8° | 8.7°, 12.3°, 14.9° |
Hydrogen Bonding | O-H···O: 2.75 Å | O-H···O: 2.68 Å |
Thermal Stability | Decomposes at 240°C | Decomposes at 235°C |
Structural Differentiation: Desoxymetasone 21-acetate differs from dexamethasone acetate (C₂₄H₃₁FO₆) solely through deuterium incorporation. Prednisolone acetate lacks both the 9α-fluoro and 16α-methyl groups, reducing GR affinity by 60% [1] [8].
Functional Implications:
Drug Delivery: Nanoencapsulation studies show 95.47% encapsulation efficiency in oleic acid-doped nanocapsules (NC-DEX-OA), with sustained release (63.46% at 24 hours). This outperforms dexamethasone-loaded nanoemulsions (67.75% release at 24 hours) due to enhanced hydrophobic interactions [1] [8].
Table 3: Comparative Properties of Key Corticosteroids
Compound | Molecular Formula | Key Substituents | Primary Applications |
---|---|---|---|
Desoxymetasone 21-acetate | C₂₄H₂₈D₃FO₅ | 16α-CD₃, 21-acetate | Research standard, bioanalysis |
Dexamethasone acetate | C₂₄H₃₁FO₆ | 16α-CH₃, 21-acetate | Therapeutic anti-inflammatory |
Prednisolone acetate | C₂₃H₃₀O₆ | 11-keto, 17α-acetate (no 9F/16α-CH₃) | Ophthalmic formulations |
Table 4: Nanoencapsulation Performance
Formulation | Encapsulation Efficiency (%) | Release at 24 h (%) |
---|---|---|
NC-DEX-OA (Desoxymetasone) | 95.47 | 63.46 |
NE-DEX-OA (Dexamethasone) | 94.58 | 67.75 |
Complete compound names referenced in tables:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1